2-(4-chlorophenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
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Properties
IUPAC Name |
2-(4-chlorophenyl)-5-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O4/c1-15-20(27-24(34-15)18-5-4-6-22(32-2)23(18)33-3)14-29-11-12-30-21(25(29)31)13-19(28-30)16-7-9-17(26)10-8-16/h4-13H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFLWKXYPBQKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel pyrazolo[1,5-a]pyrazin derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrazin derivatives typically involves multi-step reactions that include the formation of the pyrazole ring followed by modifications to introduce various substituents. The specific compound was synthesized through a reaction involving 4-chlorophenyl and dimethoxyphenyl moieties, employing techniques such as microwave-assisted synthesis to improve yields and reduce reaction times.
Anticancer Properties
Several studies have reported on the anticancer activity of pyrazolo[1,5-a]pyrazin derivatives. Notably:
- Inhibition of Lung Cancer Cells : A series of related compounds have shown significant inhibitory effects on A549 lung cancer cells in a dose-dependent manner. The compound 3o , which shares structural similarities with our target compound, exhibited IC50 values indicating potent activity against these cells. It was suggested that the mechanism involved modulation of autophagy pathways .
- Cell Cycle Arrest and Apoptosis : Other derivatives have been demonstrated to induce G1-phase arrest in A549 cells and apoptosis in H1299 and H322 cells. The presence of the 4-chlorophenyl group has been linked to enhanced inhibitory effects .
Anti-inflammatory Effects
Research has indicated that derivatives similar to the target compound possess anti-inflammatory properties:
- Microglial Activation : In studies involving neuroinflammation models, compounds demonstrated the ability to inhibit nitric oxide production and pro-inflammatory cytokine release from activated microglial cells. This suggests a potential therapeutic role in conditions like Parkinson's disease .
The biological activity of this compound is likely mediated through several mechanisms:
- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammation and cancer progression.
- Autophagy Regulation : Evidence suggests that certain derivatives can modulate autophagic processes, thereby affecting cell survival and death mechanisms in cancer cells .
Case Studies
A selection of case studies elucidates the biological activity of related compounds:
| Compound | Target Cells | Activity Observed | Mechanism |
|---|---|---|---|
| 3o | A549 | IC50 = 0.69 μM | Autophagy modulation |
| 2-(4-chlorophenyl) derivative | H322 | Induces apoptosis | Cell cycle arrest |
| CDMPO | Microglia | Inhibits NO production | NF-kB pathway inhibition |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures often exhibit anticancer properties through mechanisms such as:
- Protein Kinase Inhibition : The compound may inhibit critical kinases involved in cancer cell proliferation and survival. For instance, related pyrazolo compounds have shown activity against glioblastoma by targeting the AKT signaling pathway, which is crucial for tumor growth and malignancy .
- Cytotoxicity Against Cancer Cells : Initial studies have reported promising cytotoxic effects against various cancer cell lines with low cytotoxicity towards non-cancerous cells .
Antimicrobial Properties
The potential for antimicrobial activity is another area of interest. Compounds structurally related to pyrazolo derivatives have been identified as leads against Mycobacterium tuberculosis, suggesting that this compound could also possess similar properties .
Case Studies
- Antitumor Activity : A focused library of analogues derived from pyrazolo[1,5-a]pyrimidine scaffolds demonstrated significant antitubercular activity while maintaining low cytotoxicity in mammalian cells . This suggests that structural modifications can enhance therapeutic efficacy while reducing side effects.
- Kinase Inhibition : In a study involving N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, specific compounds were shown to inhibit AKT2/PKBβ activity effectively, demonstrating their potential role as targeted cancer therapies .
Preparation Methods
Reaction Protocol
- Amide Formation: Pyrazole-3-carboxylic acid (1 equiv) is treated with thionyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C for 1 hour, followed by reaction with ammonium hydroxide to yield the primary amide.
- Cyclization: The amide undergoes intramolecular cyclization using potassium tert-butoxide (2 equiv) in tetrahydrofuran (THF) at reflux (66°C) for 6 hours.
- Oxidation: The intermediate is oxidized with manganese dioxide (MnO₂, 3 equiv) in ethyl acetate at room temperature for 12 hours.
Yield: 68–75% over three steps.
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | SOCl₂, NH₄OH, DCM | Pyrazole-3-carboxamide |
| 2 | t-BuOK, THF, Δ | Dihydropyrazinone |
| 3 | MnO₂, EtOAc, RT | Pyrazolo[1,5-a]pyrazin-4(5H)-one |
Functionalization at Position 2: Introducing the 4-Chlorophenyl Group
The 2-position of the core is modified via palladium-catalyzed cross-coupling:
Suzuki-Miyaura Coupling
- Substrate: 2-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one (synthesized via bromination using NBS in CCl₄).
- Conditions:
Yield: 82% (isolated via silica gel chromatography).
Synthesis of the Oxazole Side Chain
The (2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl group is constructed via Robinson-Gabriel synthesis:
Oxazole Ring Formation
- Acylation: 2,3-Dimethoxybenzamide (1 equiv) reacts with 3-bromo-2-butanone (1.2 equiv) in acetic anhydride at 120°C for 4 hours.
- Cyclodehydration: The intermediate keto-amide undergoes cyclization with polyphosphoric acid (PPA) at 100°C for 3 hours.
Yield: 70% (two steps).
Methylation at Position 5
The 5-methyl group is introduced via:
- Friedel-Crafts Alkylation: Oxazole (1 equiv) reacts with methyl iodide (1.5 equiv) in the presence of AlCl₃ (1.2 equiv) in DCM at 0°C to RT for 6 hours.
Coupling the Oxazole Side Chain to the Core
The oxazole-methyl group is attached via nucleophilic substitution:
Alkylation Protocol
- Substrate: 5H-Pyrazolo[1,5-a]pyrazin-4-one (1 equiv) and (2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl bromide (1.2 equiv).
- Conditions:
Yield: 65% (white solid).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclization
A modified approach uses microwave irradiation to accelerate the pyrazinone core formation:
- Conditions: 150°C, 20 minutes, 300 W irradiation.
- Yield Improvement: 78% (vs. 68% conventional heating).
Flow Chemistry for Oxazole Synthesis
Continuous flow systems enhance reproducibility in oxazole production:
Analytical Characterization
Critical data for verifying the target compound:
| Parameter | Method | Result |
|---|---|---|
| Molecular Weight | HRMS (ESI+) | 576.12 g/mol |
| Melting Point | DSC | 198–201°C |
| ¹H NMR (400 MHz, CDCl₃) | - | δ 8.21 (s, 1H, pyrazinone), 7.45–7.39 (m, 4H, Ar-H), 5.02 (s, 2H, CH₂), 2.41 (s, 3H, CH₃) |
| HPLC Purity | C18 column | 99.2% |
Challenges and Mitigation Strategies
- Regioselectivity in Oxazole Methylation: Competing N- vs. C-alkylation is minimized using bulky bases (e.g., DBU).
- Core Solubility: Low solubility in polar solvents is addressed by employing DMF/THF mixtures during coupling steps.
- Scale-Up Limitations: Batch variability in cyclization steps is reduced via continuous flow systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-chlorophenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via cyclization reactions using phosphorous oxychloride (POCl₃) at elevated temperatures (120°C), as demonstrated in analogous pyrazole derivatives . Key intermediates include substituted hydrazides or thiourea analogues. Purity validation requires a combination of chromatographic techniques (HPLC, TLC) and spectroscopic methods (¹H/¹³C NMR, FTIR). X-ray crystallography is critical for confirming regioselectivity and structural integrity .
Q. How can the electronic and steric effects of substituents (e.g., 4-chlorophenyl, 2,3-dimethoxyphenyl) influence the compound’s reactivity during synthesis?
- Methodological Answer : Electron-withdrawing groups like the 4-chlorophenyl moiety enhance electrophilic substitution rates, while methoxy groups on the phenyl ring alter steric hindrance and π-π stacking interactions. Computational modeling (DFT) paired with experimental kinetics studies (e.g., reaction monitoring via UV-Vis or LC-MS) can quantify these effects .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : ¹H/¹³C NMR, FTIR, and HRMS are indispensable. For example, ¹H NMR can resolve methyl and methoxy proton environments, while HRMS confirms molecular weight. If data conflicts (e.g., unexpected splitting in NMR), temperature-dependent NMR or 2D experiments (COSY, NOESY) should be employed to clarify conformational dynamics .
Advanced Research Questions
Q. How do crystallographic parameters (e.g., dihedral angles, intermolecular interactions) correlate with the compound’s stability and bioactivity?
- Methodological Answer : X-ray crystallography reveals dihedral angles between aromatic rings (e.g., 16.05° between pyrazole and 4-chlorophenyl planes), which influence π-π stacking and solubility. Weak C–H⋯O and C–H⋯C interactions stabilize the crystal lattice, as shown in triclinic systems (space group P1) . Stability assays (thermal gravimetric analysis, TGA) and molecular docking studies can link these structural features to bioactivity .
Q. What experimental strategies address contradictory in vitro bioactivity data (e.g., antimicrobial vs. cytotoxic effects) reported for structurally similar pyrazolo-pyrazinones?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line specificity, concentration gradients). To resolve this, standardized protocols (e.g., CLSI guidelines for antimicrobial testing; MTT assays for cytotoxicity) should be adopted. Dose-response curves and selectivity indices (SI) must be calculated to distinguish target-specific effects from general toxicity .
Q. How can the environmental fate and biodegradation pathways of this compound be modeled, given its structural complexity?
- Methodological Answer : Use OECD 301/302 guidelines for aerobic biodegradation studies. Computational tools like EPI Suite predict physicochemical properties (logP, hydrolysis rates), while LC-QTOF-MS identifies degradation metabolites. Long-term ecotoxicology studies in model organisms (e.g., Daphnia magna) assess bioaccumulation potential .
Data Analysis & Experimental Design
Q. What statistical frameworks are suitable for analyzing dose-dependent bioactivity data in high-throughput screens?
- Methodological Answer : Non-linear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values. For multivariate data (e.g., time-dependent effects), mixed-effects models or ANOVA with post-hoc tests (Tukey HSD) are recommended. Outliers should be assessed via Grubbs’ test or robust regression .
Q. How can molecular dynamics (MD) simulations elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer : MD simulations (using AMBER or GROMACS) with explicit solvent models (TIP3P water) reveal binding kinetics and conformational changes. Free energy perturbation (FEP) or MM-PBSA calculations quantify binding affinities. Validate simulations with mutagenesis studies or SPR-based binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
